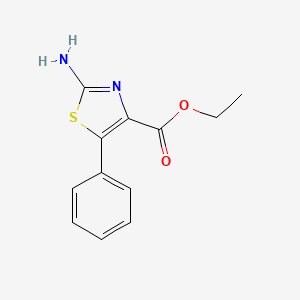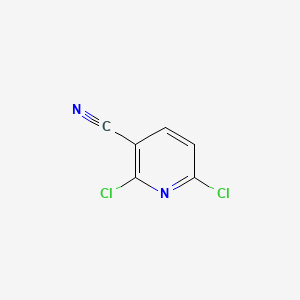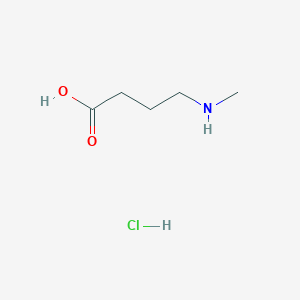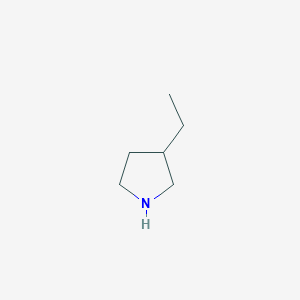
3-Ethylpyrrolidine
Descripción general
Descripción
3-Ethylpyrrolidine is an organic compound with the molecular formula C₆H₁₃N. It is a derivative of pyrrolidine, where an ethyl group is substituted at the third position of the pyrrolidine ring. This compound is a cyclic secondary amine and is known for its applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with ethylmagnesium bromide, followed by cyclization to form the pyrrolidine ring. Another method includes the hydrogenation of 3-ethylpyrrole in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of 3-ethylpyrrole using a nickel or palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete conversion and high yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-Ethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Ethylpyrrolidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of these receptors, leading to changes in neurotransmission and subsequent physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound, which lacks the ethyl substitution.
2-Ethylpyrrolidine: A similar compound with the ethyl group at the second position.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness of 3-Ethylpyrrolidine: this compound is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to different pharmacological and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
3-ethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFFQSFNUBWNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505625 | |
| Record name | 3-Ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-52-7 | |
| Record name | 3-Ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-ethylpyrrolidine-2,5-dione derivatives interesting in the context of breast cancer treatment?
A: this compound-2,5-dione derivatives are structurally similar to Aminoglutethimide, a known aromatase inhibitor. Aromatase is an enzyme responsible for the biosynthesis of estrogen, and its inhibition is a therapeutic strategy for estrogen-dependent breast cancer [, , ]. Therefore, researchers are interested in exploring the potential of these derivatives as novel and potentially more selective aromatase inhibitors.
Q2: How does the structure of this compound-2,5-dione derivatives influence their ability to inhibit aromatase?
A: Research has demonstrated the importance of specific structural features for potent aromatase inhibition. For example, the presence of a primary amine group on the phenyl ring is crucial for activity []. Modifications to the heterocyclic ring, such as changing from a pyrrolidine to an imidazolidine ring, can lead to a loss of activity []. Additionally, introducing a spacer group between the phenyl and pyrrolidine rings reduces inhibitory activity []. These findings highlight the importance of structure-activity relationships in designing effective aromatase inhibitors.
Q3: What is the significance of studying the interaction of these compounds with 4-nitroanisole demethylase?
A: 4-nitroanisole demethylase is another enzyme belonging to the cytochrome P-450 family, similar to aromatase. Studying the interaction of this compound-2,5-dione derivatives with this enzyme allows researchers to gain insights into their broader activity profile and potential for off-target effects []. This information is critical for understanding potential drug interactions and predicting toxicity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


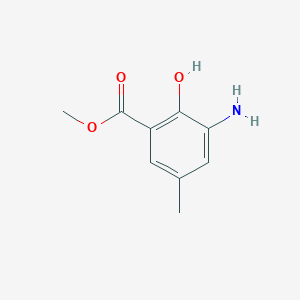



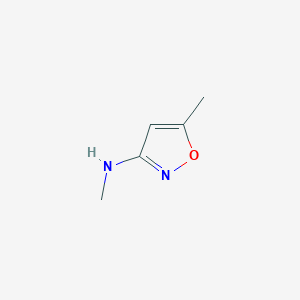

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
